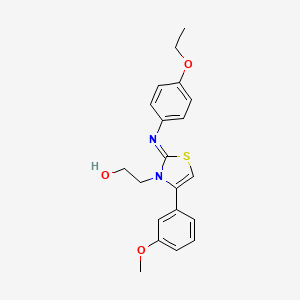

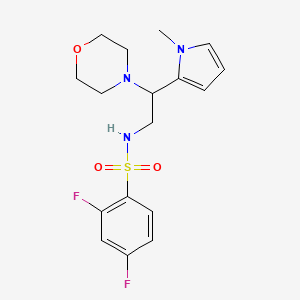

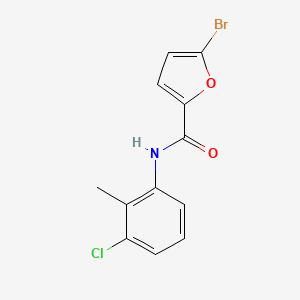

![molecular formula C17H17NO2 B2479144 N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide CAS No. 2411236-22-9](/img/structure/B2479144.png)

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide, also known as MNA-10, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the family of naphthalene derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC)

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide, has been utilized as a fluorogenic labeling reagent for HPLC of biologically important thiols such as glutathione and cysteine. This application demonstrates the potential for this compound in analytical chemistry for the selective detection of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis of Intermediates

2-Bromo-6-methoxynaphthalene, an intermediate in the synthesis of non-steroidal anti-inflammatory agents, can be synthesized through processes involving methoxynaphthalene derivatives. This highlights the role of compounds like this compound in the preparation of pharmaceutical agents (Xu & He, 2010).

Thermal Degradation and Reactivity

The thermal degradation of ferulic acid in the presence of alcohols produces ether-linked phenolic products, suggesting potential applications of this compound in the study of food macromolecules and their modifications during cooking processes (Rizzi & Boekley, 1992).

Structural Studies

Research on quinoline derivatives, which share structural similarities with this compound, focuses on the formation of co-crystals and salts, illustrating the compound's potential in crystallography and material science (Karmakar, Kalita, & Baruah, 2009).

Nucleophilic Substitution Reactions

4-Alkoxynaphthal-N-methylimide's nucleophilic substitution reactions provide insights into the chemical reactivity and potential synthetic applications of this compound in creating diverse derivatives (Inada, Shirosaki, & Okazaki, 1972).

Propiedades

IUPAC Name |

N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-3-6-17(19)18-12-11-13-9-10-16(20-2)15-8-5-4-7-14(13)15/h4-5,7-10H,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUUFBNBOUBJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCC1=CC=C(C2=CC=CC=C12)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

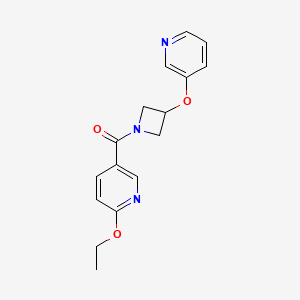

![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)

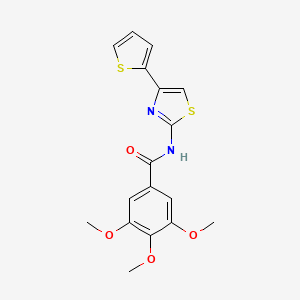

![N-(2-methyl-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2479082.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2479083.png)

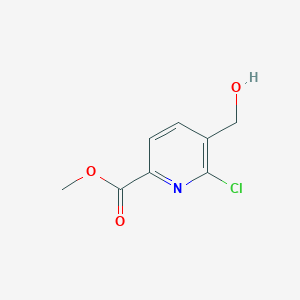

![N-(4-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2479084.png)